molecular formula C13H8N2O3 B2993343 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 860650-39-1

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2993343
CAS No.: 860650-39-1
M. Wt: 240.218
InChI Key: MLNFMLDJGFROGH-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a benzodioxole moiety fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 1,3-benzodioxole derivatives with pyridinecarbonitrile precursors. One common method includes the use of bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C) to form the intermediate 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of the benzodioxole and pyridinecarbonitrile moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-10-9(3-4-15-13(10)16)8-1-2-11-12(5-8)18-7-17-11/h1-5H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNFMLDJGFROGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332124
Record name 4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860650-39-1
Record name 4-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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